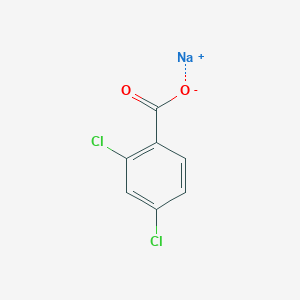

7-氨基-2,3-二氢苯并呋喃-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Facile Synthesis of 2,3-Dihydrobenzofuran Derivatives

The synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues has been achieved through an innovative electrochemical process. This method involves the generation of aryl radicals and their subsequent 5-exo cyclization, followed by carboxylation of 2-allyloxybromobenzenes. Methyl 4-tert-butylbenzoate serves as an effective electron-transfer mediator in this reaction, facilitating the synthesis of these compounds .

Molecular Structure Elucidation

The molecular structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, was determined using a combination of NMR techniques, ESI-MS, FT-IR, and single-crystal X-ray diffraction. This compound was synthesized through a two-step process beginning with 3,5-dihydroxybenzoate and involving a thermal one-pot cyclization with propargyl bromide, followed by base-catalyzed hydrolysis .

Chiral Synthesis and Optical Resolution

Methyl 6,7-dichloro-2,3-dihydrobenzo(b)furan-2-carboxylate was synthesized and its optical isomers were separated. The resolution of the carboxylic acid precursor was efficiently achieved using l-and d-menthyl esters, which were then converted to the enantiomers of the target compound. Additionally, a chiral synthesis approach was employed, yielding high optical purity through acid-catalyzed cyclization of a β-hydroxysulfide derived from optically active glycidyl phenyl sulfide. The optical resolution method proved to be more advantageous for large-scale production due to economic and operational considerations .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate, the synthesis methods and molecular structure elucidation of related compounds suggest that similar analytical techniques could be applied to determine these properties. Techniques such as NMR, ESI-MS, FT-IR, and X-ray diffraction are valuable tools for characterizing the physical and chemical properties of such compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related 2,3-dihydrobenzofuran derivatives indicate that these compounds can participate in various chemical transformations. The electrochemical aryl radical generation and cyclization-carboxylation sequence, as well as the thermal cyclization and base-catalyzed hydrolysis, are key reactions that could potentially be applied to the synthesis of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate. The chiral synthesis and optical resolution techniques also highlight the potential for producing enantiomerically pure forms of these compounds .

科学研究应用

正交合成和生物活性苯并呋喃

Takabatake 等人(2020 年)发现了一种合成 2-甲酰基苯并呋喃-7-羧酸甲酯(一种常见中间体)的合成路线,以有效地组装生物活性苯并呋喃。他们采用人工智能系统 SYNSUP 来探索合成路线,从而导致各种苯并呋喃衍生物的新型正交合成。本研究突出了苯并呋喃化合物在药物开发中的潜力以及人工智能在有机合成中的创新应用 Takabatake 等人,2020 年。

异恶唑衍生的氨基吡咯衍生物

Galenko 等人(2019 年)开发了一种从 4-亚甲基异恶唑-3-酮合成 5-氨基吡咯-3-羧酸甲酯的方法,证明了 7-氨基-2,3-二氢苯并呋喃-2-羧酸甲酯衍生物在合成复杂杂环结构中的多功能性。这项工作为吡咯类产品的合成提供了有价值的见解,这在药物研究中很重要 Galenko 等人,2019 年。

苯并呋喃-7-羧酰胺作为 PARP-1 抑制剂

对苯并呋喃-7-羧酰胺的研究表明它们具有作为聚(ADP-核糖)聚合酶-1 (PARP-1) 抑制剂的潜力,表明苯并呋喃衍生物在癌症治疗中的治疗相关性。这项研究强调了结构变异在优化效力和阐明构效关系中的重要性 Sunkyung Lee 等人,2012 年。

苯并呋喃衍生物的抗氧化活性

文杰·李等人(2012 年)从百合草中分离出新化合物,包括 7-羟基-2,3-二氢苯并呋喃-2-羧酸甲酯的衍生物,并评估了它们的体外抗氧化活性。这项研究强调了苯并呋喃衍生物在开发抗氧化剂中的潜力 文杰·李等人,2012 年。

苯并呋喃衍生物的电化学合成

Senboku 等人(2011 年)报道了 2,3-二氢苯并呋喃-3-乙酸的电化学合成,展示了合成苯并呋喃衍生物的创新方法。该方法为合成复杂有机化合物提供了一条新途径,可能在各种应用中很有用 Senboku 等人,2011 年。

未来方向

属性

IUPAC Name |

methyl 7-amino-2,3-dihydro-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRJDTPGYUJTDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(O1)C(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)

![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)